

4-(4-Chlorothiazol-2-YL)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorothiazol-2-YL)morpholine

Cat. No.: B1395908

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Chlorothiazol-2-YL)morpholine** for Advanced Research

Introduction: Unpacking a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. **4-(4-Chlorothiazol-2-YL)morpholine** is a heterocyclic compound that exemplifies this principle, merging two pharmacologically significant moieties: a substituted thiazole and a morpholine ring. The thiazole ring is a common feature in numerous approved drugs, valued for its diverse biological activities and ability to engage in various binding interactions.[1][2] The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[3][4]

This technical guide offers a comprehensive overview of **4-(4-Chlorothiazol-2-YL)morpholine**, intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, applications, and handling, establishing a foundational understanding of its potential as a critical intermediate in the synthesis of novel therapeutic agents.

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of **4-(4-Chlorothiazol-2-YL)morpholine** are summarized below.

Property	Data	Source(s)
Chemical Structure	<chem>C1C=CSC(=N1)N2CCOCC2</chem>	[5]
IUPAC Name	4-(4-chlorothiazol-2-yl)morpholine	[6]
CAS Number	848841-68-9	[6][7]
Molecular Formula	C ₇ H ₉ ClN ₂ OS	[5][6][7]
Molecular Weight	204.68 g/mol	[6][7]
Appearance	Solid	[8]
Purity	Typically ≥95-98%	[7][8]
Storage	Sealed in a dry environment at 2-8°C	[5]

Synthesis and Mechanistic Rationale

The synthesis of **4-(4-Chlorothiazol-2-YL)morpholine** is not extensively detailed in publicly available literature as a final product, but its structure suggests a logical synthetic pathway based on established heterocyclic chemistry principles. A plausible and efficient method involves the nucleophilic aromatic substitution (S_NAr) reaction between 2,4-dichlorothiazole and morpholine.

Causality of Experimental Design: The rationale for this synthetic approach hinges on the reactivity of the dichlorothiazole substrate. The chlorine atom at the C2 position of the thiazole ring is significantly more activated towards nucleophilic attack than the chlorine at the C4 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the sulfur atom, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process. Morpholine, a secondary amine, acts as a potent nucleophile, readily attacking the electrophilic C2 carbon to displace the chloride ion. The choice of a suitable base is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative method for the synthesis of **4-(4-Chlorothiazol-2-YL)morpholine**.

Materials:

- 2,4-Dichlorothiazole
- Morpholine
- Potassium Carbonate (K_2CO_3) or Triethylamine (TEA)
- Acetonitrile (CH_3CN) or Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2,4-dichlorothiazole (1.0 eq). Dissolve it in acetonitrile (10 volumes).
- **Addition of Reagents:** Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.1 eq) at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 12-18 hours or heat to a gentle reflux (approx. 80°C) for 2-4 hours to expedite the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

- **Extraction:** Redissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- **Purification:** If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **4-(4-Chlorothiazol-2-YL)morpholine**.[\[9\]](#)

Applications in Drug Discovery and Development

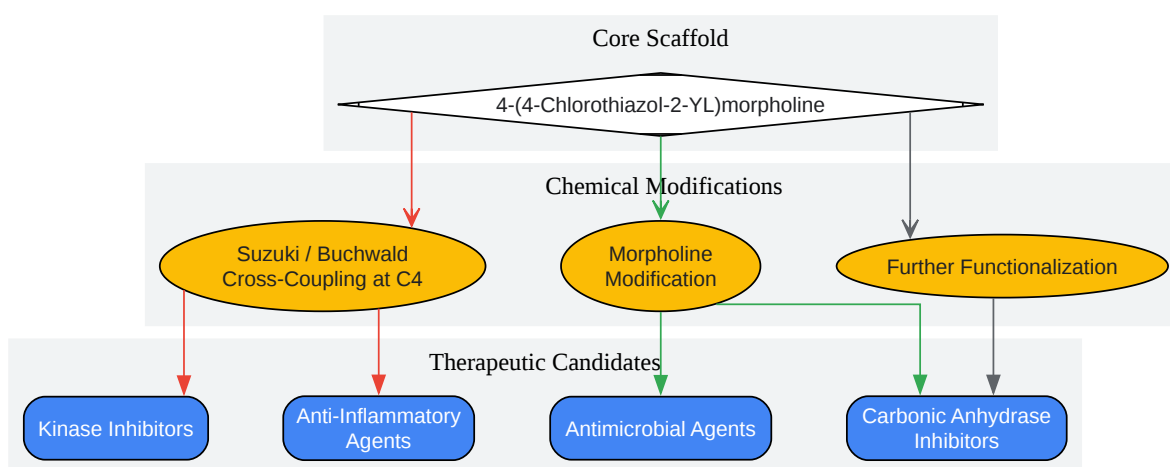
4-(4-Chlorothiazol-2-YL)morpholine is primarily valued as a "heterocyclic building block"—a versatile intermediate used to construct more complex molecules with potential therapeutic value.[\[7\]](#) Its structure presents multiple avenues for chemical modification, making it an ideal scaffold for creating libraries of compounds for biological screening.

Key Application Areas:

- **Kinase Inhibitors:** The thiazole-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology. The chlorine atom at the C4 position can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups that can target the hinge region or other pockets of a kinase active site.
- **Carbonic Anhydrase Inhibitors:** Morpholine and thiazole derivatives have shown potent inhibitory activity against carbonic anhydrase (CA) isoforms, which are targets for treating glaucoma and certain types of cancer.[\[10\]](#)[\[11\]](#) The morpholine moiety can enhance solubility and provide key hydrogen bonding interactions within the enzyme's active site.
- **Antimicrobial and Anti-inflammatory Agents:** Thiazole-containing compounds are known for their broad-spectrum antimicrobial and anti-inflammatory properties.[\[12\]](#)[\[13\]](#) The **4-(4-Chlorothiazol-2-YL)morpholine** core can be elaborated to develop novel agents that inhibit bacterial or fungal growth or modulate inflammatory pathways like COX/LOX.[\[13\]](#)

Visualization of Scaffold-Based Drug Design

The following diagram illustrates the role of **4-(4-Chlorothiazol-2-yl)morpholine** as a central scaffold in a diversity-oriented synthesis approach for drug discovery.



[Click to download full resolution via product page](#)

Caption: Scaffold-based drug discovery workflow using the title compound.

Expert Insights: Predictive Spectroscopic Signatures

While experimental data must be acquired for confirmation, the structure of **4-(4-Chlorothiazol-2-yl)morpholine** allows for the prediction of its key NMR spectroscopic features, which is crucial for structural verification during synthesis.

- ¹H NMR: The proton spectrum is expected to be relatively simple. The four protons on the carbons adjacent to the morpholine oxygen (O-CH₂) would likely appear as a triplet around δ 3.7-3.8 ppm. The four protons on the carbons adjacent to the morpholine nitrogen (N-CH₂) would appear as a separate triplet, slightly upfield, around δ 3.3-3.5 ppm. A key diagnostic signal would be a singlet for the lone proton on the thiazole ring (at the C5 position), expected to appear in the aromatic region, likely around δ 6.5-7.0 ppm.

- ¹³C NMR: The carbon spectrum would show distinct signals for the morpholine and thiazole rings. The morpholine carbons adjacent to oxygen would be downfield (around δ 66-67 ppm), while those adjacent to nitrogen would be further upfield (around δ 50-53 ppm). The carbons of the thiazole ring would appear significantly downfield due to the influence of the heteroatoms and aromaticity, with the C2 carbon (attached to the morpholine) being the most deshielded (potentially >160 ppm).^[10]

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. Based on available safety data for the compound and its structural analogs (morpholine and chlorinated heterocycles), the following precautions are recommended.^{[5][14][15]}

- GHS Hazard Statements: While specific data for this exact compound is limited, related structures suggest it should be handled with care. Hazard statements for morpholine itself include flammability, oral toxicity, dermal toxicity, and the potential to cause severe skin burns and eye damage.^[15] The GHS pictogram for **4-(4-Chlorothiazol-2-YL)morpholine** includes a "Warning" signal word.^[5]
- Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.^[5] Protect from moisture and incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(4-Chlorothiazol-2-YL)morpholine stands out as a high-value chemical intermediate poised for significant application in modern drug discovery. Its unique combination of a reactive, functionalizable chlorothiazole core and a pharmacokinetically favorable morpholine moiety makes it an attractive starting point for the synthesis of diverse compound libraries. By understanding its fundamental properties, synthetic routes, and potential applications,

researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics targeting a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. bldpharm.com [bldpharm.com]
- 6. 4-(4-CHLOROTHIAZOL-2-YL)MORPHOLINE - Safety Data Sheet [chemicalbook.com]
- 7. 848841-68-9 | 4-(4-Chlorothiazol-2-yl)morpholine - MolDb [moldb.com]
- 8. 4-(4-Chlorothiazol-2-yl)morpholine | CymitQuimica [cymitquimica.com]
- 9. jocpr.com [jocpr.com]
- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 14. cdn isotopes.com [cdnisotopes.com]
- 15. nexchem.co.uk [nexchem.co.uk]

- To cite this document: BenchChem. [4-(4-Chlorothiazol-2-YL)morpholine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1395908#4-4-chlorothiazol-2-yl-morpholine-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1395908#4-4-chlorothiazol-2-yl-morpholine-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com